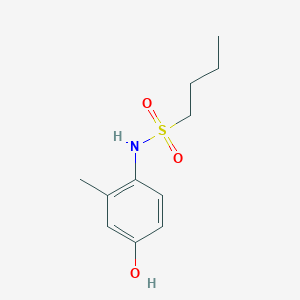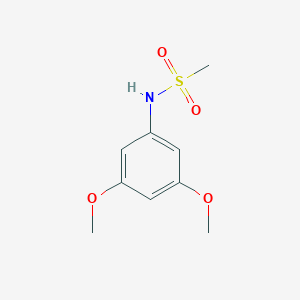![molecular formula C15H15NO4S B229791 4-[(2-Phenylethyl)sulfamoyl]benzoic acid](/img/structure/B229791.png)
4-[(2-Phenylethyl)sulfamoyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Phenylethyl)sulfamoyl]benzoic acid is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is also known as N-(2-phenylethyl)-4-sulfamoylbenzoic acid or NSB. This compound belongs to the class of sulfonamides, which have been widely used as antibacterial agents. However, 4-[(2-Phenylethyl)sulfamoyl]benzoic acid has unique properties that make it suitable for other applications.
Mechanism of Action
The mechanism of action of 4-[(2-Phenylethyl)sulfamoyl]benzoic acid is not fully understood. However, it is believed to act by inhibiting the activity of enzymes that are involved in cancer cell growth and angiogenesis. It may also interact with cell membranes and disrupt their function.
Biochemical and Physiological Effects
4-[(2-Phenylethyl)sulfamoyl]benzoic acid has been shown to have biochemical and physiological effects in various studies. In cancer cells, it has been shown to induce apoptosis and inhibit angiogenesis. In animal studies, it has been shown to have anti-inflammatory and analgesic effects. It has also been shown to have a protective effect on the liver and kidneys.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-[(2-Phenylethyl)sulfamoyl]benzoic acid in lab experiments is its unique properties that make it suitable for various applications. It is also relatively easy to synthesize and purify. However, one of the limitations is its low solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are many potential future directions for the study of 4-[(2-Phenylethyl)sulfamoyl]benzoic acid. Some of these include:
1. Further investigation of its anticancer properties and potential use as an anticancer drug.
2. Development of new synthetic methods to improve the yield and purity of the product.
3. Investigation of its potential applications in materials science, such as in the synthesis of new MOFs with unique properties.
4. Investigation of its potential applications in analytical chemistry, such as in the development of new derivatizing agents for the determination of amino acids and peptides.
5. Investigation of its potential as a drug delivery agent for targeted drug delivery.
Conclusion
4-[(2-Phenylethyl)sulfamoyl]benzoic acid is a compound with unique properties that make it suitable for various applications in scientific research. Its potential applications in medicinal chemistry, materials science, and analytical chemistry make it a promising compound for future studies. Further investigation is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of 4-[(2-Phenylethyl)sulfamoyl]benzoic acid involves the reaction of 4-aminobenzoic acid with 2-phenylethylamine and sulfuric acid. The reaction takes place under reflux conditions, and the product is obtained through crystallization. This synthesis method has been optimized to improve the yield and purity of the product.
Scientific Research Applications
4-[(2-Phenylethyl)sulfamoyl]benzoic acid has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been investigated as a potential anticancer agent. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In materials science, 4-[(2-Phenylethyl)sulfamoyl]benzoic acid has been used as a building block for the synthesis of metal-organic frameworks (MOFs). These MOFs have potential applications in gas storage, catalysis, and drug delivery. In analytical chemistry, this compound has been used as a derivatizing agent for the determination of amino acids and peptides by high-performance liquid chromatography.
properties
Molecular Formula |
C15H15NO4S |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
4-(2-phenylethylsulfamoyl)benzoic acid |
InChI |
InChI=1S/C15H15NO4S/c17-15(18)13-6-8-14(9-7-13)21(19,20)16-11-10-12-4-2-1-3-5-12/h1-9,16H,10-11H2,(H,17,18) |
InChI Key |
WNEBHTSECDZNTM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-thienylcarbonyl)benzo[cd]indol-2(1H)-one](/img/structure/B229708.png)
![2-[Methyl(1-naphthylsulfonyl)amino]benzoic acid](/img/structure/B229710.png)

![4-[(1-Naphthylsulfonyl)amino]butanoic acid](/img/structure/B229713.png)
![1-[(4-Isopropylphenyl)sulfonyl]proline](/img/structure/B229714.png)
amino]benzoic acid](/img/structure/B229717.png)
amino]benzoic acid](/img/structure/B229718.png)

![2-Methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]aniline](/img/structure/B229729.png)
![2-Aminophenyl 1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B229730.png)
![N-[4-hydroxy-3-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]ethanesulfonamide](/img/structure/B229732.png)

![N-[(4-iodophenyl)sulfonyl]phenylalanine](/img/structure/B229741.png)
![N-[(4-iodophenyl)sulfonyl]valine](/img/structure/B229742.png)